molecular formula C21H14Cl2N2O2 B2960488 (2E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 306312-83-4

(2E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No. B2960488
CAS RN: 306312-83-4
M. Wt: 397.26
InChI Key: LYPVGMCXMUNOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known as BCF or BCF-1 and is a member of the class of enamide compounds.

Mechanism of Action

The mechanism of action of BCF-1 involves the inhibition of tubulin polymerization, which is essential for cell division. BCF-1 binds to tubulin and disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCF-1 has been shown to have significant biochemical and physiological effects on cancer cells. Studies have shown that BCF-1 induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. BCF-1 has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BCF-1 in lab experiments is its potential as a cancer treatment. BCF-1 has shown promising cytotoxic effects on cancer cells, making it a potential candidate for further research. However, one limitation of using BCF-1 in lab experiments is its potential toxicity to healthy cells. Further research is needed to determine the optimal dosage and potential side effects of BCF-1.

Future Directions

There are several future directions for research on BCF-1. One potential direction is to investigate the use of BCF-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to explore the use of BCF-1 in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully understand the potential applications of BCF-1 in scientific research.

Synthesis Methods

The synthesis of BCF-1 involves the reaction of N-benzyl-3-(3,4-dichlorophenyl)acrylamide with furan-2-carboxylic acid in the presence of a base. The reaction results in the formation of BCF-1 as a yellow solid.

Scientific Research Applications

BCF-1 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BCF-1 has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. BCF-1 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-18-8-6-15(11-19(18)23)20-9-7-17(27-20)10-16(12-24)21(26)25-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,25,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPVGMCXMUNOMO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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